molecular formula C10H8O3S B083187 Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate CAS No. 13134-76-4

Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No. B083187
CAS RN: 13134-76-4
M. Wt: 208.24 g/mol
InChI Key: KNSQDHMBDAMMNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate and its derivatives involves several methods, including the regiocontrolled introduction of substituents through directed metallation, utilizing the hydroxyl group converted into O-carbamate. This approach facilitates the synthesis of condensed sulfur heterocycles, highlighting the versatility of hydroxybenzo[b]thiophene derivatives in organic synthesis (Mukherjee & De, 2003). Additionally, azomethines and their analogs based on 3-hydroxybenzo[b]thiophene-2-carbaldehyde undergo photo- and thermochromic transformations, further showcasing the reactivity of such compounds (Palui et al., 1988).

Molecular Structure Analysis

The molecular structure of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate allows for diverse chemical modifications. The presence of the hydroxy group and the carboxylate moiety offers sites for various chemical reactions, enabling the synthesis of a wide range of derivatives with potential biological activities. The structural analogs exhibit interesting tautomeric behaviors and photo- and thermochromic transformations, reflecting the compound's dynamic molecular nature (Palui et al., 1988).

Chemical Reactions and Properties

Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate participates in various substitution reactions, which are crucial for synthesizing a plethora of structurally diverse compounds. Electrophilic substitution reactions, for instance, highlight the reactivity of the hydroxybenzo[b]thiophene framework towards formylation, bromination, and nitration, providing pathways to novel derivatives (Clarke et al., 1973). The synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates through dehydrogenation showcases the compound's utility in generating amino-functionalized derivatives (Adib et al., 2014).

Physical Properties Analysis

The physical properties of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate and its derivatives, such as solubility, melting points, and crystal structure, are influenced by the specific substituents and their positions on the thiophene ring. These properties are crucial for determining the compound's suitability for various applications in organic synthesis and material science.

Chemical Properties Analysis

The chemical properties of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate, including its reactivity towards nucleophilic and electrophilic agents, its potential for forming stable heterocycles, and its ability to undergo various organic transformations, make it a versatile intermediate in organic chemistry. The compound's behavior in tautomeric shifts and photo- and thermochromic transformations further exemplifies its chemical diversity and potential for application in developing novel materials and pharmaceuticals (Palui et al., 1988).

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Anti-inflammatory Agents

    • As part of a research program targeting novel molecules as potential anti-inflammatory agents, a structurally related molecule, methyl 3-hydroxythieno [2,3-b]pyridine-2-carboxylate, was synthesized .
  • Organic Solar Cells

    • Thiophene derivatives have been used in the development of organic solar cells . A polymer solar cell based on a solvent additive-free as-cast PBDB-T: IDT-3MT blend film exhibited a power conversion efficiency of 8.40% .
  • Synthesis of Ester Derivatives

    • Methyl 4-chloro-2-nitrobenzoate was used in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters .
  • Versatile Building Blocks

    • The resultant 3-hydroxybenzo[b]thiophenes have been proved to be versatile building blocks in a range of transition-metal-catalyzed cross-coupling reactions .
  • Fluorescence Emission

    • In a study, the addition of In 3+ to a thiophene derivative resulted in a gradual decrease in fluorescence emission intensity at 420 nm and a gradual increase at 480 nm .

Safety And Hazards

The safety data sheet for “Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-hydroxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSQDHMBDAMMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157009
Record name Methyl 3-hydroxybenzo(b)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate

CAS RN

13134-76-4
Record name Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13134-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hydroxybenzo(b)thiophene-3-carboxylate
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Record name Methyl 3-hydroxybenzo(b)thiophene-3-carboxylate
Source EPA DSSTox
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Record name Methyl 3-hydroxybenzo[b]thiophene-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JR Beck - The Journal of Organic Chemistry, 1973 - ACS Publications
Crystn solvent0 Temp, C; time, hr 13134-76-4 H 109-1103 61 A 0, 0.5; 25, 2.5 33851-22-8 6-C1 147-149 75 B 0, 0.5; 25, 1 33851-23-9 7-C1 133-134 80 B 0, 0.5; 25, 2 42087-77-4 4-…
Number of citations: 45 pubs.acs.org
M Pieroni, E Azzali, N Basilico, S Parapini… - Journal of medicinal …, 2017 - ACS Publications
Malaria eradication is a global health priority, but current therapies are not always suitable for providing a radical cure. Artemisinin has paved the way for the current malaria treatment, …
Number of citations: 46 pubs.acs.org
FK Hansen, M Khankischpur, I Tolaymat… - Bioorganic & medicinal …, 2012 - Elsevier
A series of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives has been prepared and subsequently evaluated with regards to the inhibition of 5-LOX/COX. Structure …
Number of citations: 17 www.sciencedirect.com
M Peskova, J Hanusek, V Machacek - CHEMICAL PAPERS-SLOVAK …, 2004 - chempap.org
Base-catalyzed ring closure of methyl (2-cyano-4, 6-dinitrophenylsulfanyl) acetate produces methyl 3-amino-5, 7-dinitrobenzo [b] thiophene-2-carboxylate. This means that the …
Number of citations: 2 chempap.org
DT Connor, WA Cetenko, MD Mullican… - Journal of medicinal …, 1992 - ACS Publications
The synthesis and antiallergic activity of a series of novel benzothiophene-, benzofuran-, and naphthalenecarboxamidotetrazoles are described. A number of the compounds inhibit the …
Number of citations: 111 pubs.acs.org
EJ Corey, RHK Chen - The Journal of Organic Chemistry, 1973 - ACS Publications
This research was initiated in order to develop a system for the carboxylation of weakly acidic substances such as ketones by the use of a base which is protected sterically from attack …
Number of citations: 44 pubs.acs.org
S Ota, S Minami, K Hirano, T Satoh, Y Ie, S Seki… - RSC …, 2013 - pubs.rsc.org
A synthetic sequence was developed to provide 3,7-didodecylbenzo[1,2-b:4,5-b′]dithiophene and its dialkylthio and dialkoxy analogues as planar and soluble building-blocks for …
Number of citations: 14 pubs.rsc.org
HD Banks - The Journal of Organic Chemistry, 1973 - ACS Publications
Some years ago Zimmerman and Giallombardo studied the stereochemicalconsequences of base-catalyzed decarboxylation of 4-phenylcyclohexane-1, 1-dicarboxylic acid. 1 They …
Number of citations: 2 pubs.acs.org
S Roth, M Burghammer, A Janotta, C Riekel - Macromolecules, 2003 - ACS Publications
Single fibers of poly(p-phenylene terephthalamide) (PPTA; brand names Kevlar x , where x = 29, 49, 149) have been scanned with an about 100 nm synchrotron radiation X-ray beam …
Number of citations: 45 pubs.acs.org
F Chen, PE Smith - The Journal of Physical Chemistry B, 2008 - ACS Publications
A complete description of the thermodynamics of planar mixed solute−solvent interfaces suitable for the analysis of computer simulation data is provided. The approach uses surface …
Number of citations: 34 pubs.acs.org

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